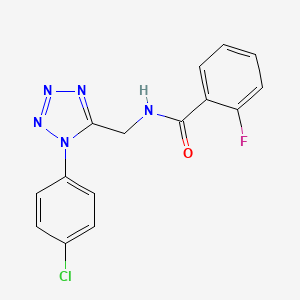

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c16-10-5-7-11(8-6-10)22-14(19-20-21-22)9-18-15(23)12-3-1-2-4-13(12)17/h1-8H,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZIIMBZFCORFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrazole ring One common method includes the reaction of 4-chlorophenyl hydrazine with sodium nitrite in the presence of hydrochloric acid to form the tetrazole ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the tetrazole ring or the fluorobenzamide group.

Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new pharmaceuticals for treating various diseases.

Industry: In industry, this compound can be used as a corrosion inhibitor, a component in advanced materials, or as a chemical intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole Cores

Key Observations:

Substituent Effects on Physicochemical Properties :

- The 2-fluorobenzamide group in the target compound may enhance metabolic stability compared to ester-containing analogues (e.g., Compound 8 in ) due to reduced susceptibility to hydrolysis .

- 4-Chlorophenyl substitution is shared with Compound 4p (), which exhibits high synthetic yield (96%), suggesting efficient coupling strategies for similar substituents .

Functional Group Comparisons :

- Carboxylic Acid vs. Amide : Compound 11 () features a free carboxylic acid, which increases solubility in polar solvents compared to the target compound’s benzamide group .

- Nitramine Derivatives : Compound 48 () incorporates a nitramine group, which is absent in the target compound. Nitramines are typically more reactive and may pose stability challenges under acidic conditions .

Pharmacologically Relevant Analogues

Table 2: Bioactive Tetrazole Derivatives

Key Observations:

- Receptor Binding: ARBs like valsartan and losartan rely on the biphenyl-tetrazole motif for angiotensin II receptor antagonism.

- Bioisosteric Potential: The tetrazole ring in the target compound could serve as a carboxylate bioisostere, similar to ARBs, but the absence of a biphenyl system may limit direct pharmacological comparability .

Stability and Reactivity Trends

- Hydrolytic Stability : Esters (e.g., Compound 8) are prone to hydrolysis, whereas amides (target compound) and nitramines (Compound 48) exhibit greater stability under physiological conditions .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process may include the formation of the tetrazole ring followed by the introduction of the fluorobenzamide moiety. Specific methodologies can vary, but common techniques involve:

- Refluxing : Reactions are often conducted under reflux conditions to promote the formation of desired intermediates.

- Recrystallization : Purification methods such as recrystallization from suitable solvents are employed to obtain pure compounds.

Antitumor Activity

Research has indicated that compounds containing tetrazole groups exhibit significant antitumor properties. For instance, studies have shown that derivatives of tetrazole can inhibit tumor growth in various cancer cell lines. The specific compound has been evaluated for its cytotoxicity against different cancer types, demonstrating promising results.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | |

| MCF-7 (Breast Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

The mechanism through which this compound exerts its effects appears to be linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis. Research suggests that it may interfere with:

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells.

- Apoptotic Pathways : Activating caspases leading to programmed cell death.

Study 1: In Vitro Evaluation

In a study published in Egyptian Journal of Chemistry, researchers synthesized several tetrazole derivatives and evaluated their antitumor activity. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against a range of cancer cell lines, supporting further investigation into their potential therapeutic applications .

Study 2: Pharmacological Assessment

Another investigation focused on the pharmacological properties of tetrazole derivatives, including this compound. This study highlighted its ability to inhibit platelet aggregation and suggested potential uses in cardiovascular therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide, and how can yield be optimized?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the tetrazole ring via [1,3]-dipolar cycloaddition between sodium azide and nitriles or via isocyanide-based multicomponent reactions. For example, tert-butyl isocyanide has been used in similar tetrazole syntheses with yields of 39–49% under optimized conditions . Subsequent coupling of the tetrazole intermediate with 2-fluorobenzamide derivatives can be achieved using amide bond-forming reagents like EDC/HOBt. Yield optimization requires careful control of reaction stoichiometry, temperature (e.g., 60–80°C for cycloaddition), and purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology : High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight (e.g., observed vs. calculated [M+H]+). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) resolves substituent positions, particularly distinguishing the 4-chlorophenyl and fluorobenzamide moieties. Purity is assessed via HPLC (>95% purity threshold) and melting point analysis. X-ray crystallography, though less common, can definitively confirm stereochemistry in crystalline derivatives .

Q. What structural motifs in this compound suggest potential biological activity?

- Methodology : The tetrazole ring mimics carboxylic acid bioisosteres, enhancing metabolic stability and hydrogen-bonding interactions with enzymes. The 4-chlorophenyl group may improve lipophilicity and target binding, while the 2-fluorobenzamide moiety contributes to π-stacking interactions. Comparative studies with analogs lacking fluorine or chlorine substitutions can isolate these effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine and chlorine substituents?

- Methodology : Synthesize analogs with substituent variations (e.g., 3-chlorophenyl, 3-fluorobenzamide) and test their biological activity. Use enzymatic assays (e.g., IC₅₀ determination for target enzymes) and computational docking to correlate substituent positions with binding affinity. For example, replacing 4-chlorophenyl with 3,4-difluorophenyl in related compounds altered antibacterial potency by 10-fold, highlighting steric and electronic effects .

Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodology : Conduct parallel studies under controlled conditions (pH, solvent systems) using dynamic light scattering (DLS) for solubility and accelerated stability testing (40°C/75% RH for 4 weeks). Compare degradation products via LC-MS to identify hydrolysis-prone sites (e.g., tetrazole ring opening). Cross-validate findings with independent labs to rule out procedural artifacts .

Q. How can the compound’s potential as an enzyme inhibitor be mechanistically validated?

- Methodology : Perform competitive inhibition assays with purified enzymes (e.g., viral endonucleases or bacterial synthases) using fluorescence-based substrates. Mutagenesis studies (e.g., I38T mutation in influenza endonuclease) can assess resistance profiles. Crystallize enzyme-inhibitor complexes for X-ray diffraction to map binding interactions, as demonstrated for structurally related tetrazole inhibitors .

Q. What pharmacokinetic properties should be prioritized in preclinical studies?

- Methodology : Evaluate logP (octanol-water partition coefficient) to predict membrane permeability. Use Caco-2 cell monolayers for in vitro absorption studies. Assess metabolic stability in liver microsomes (e.g., t₁/₂ > 60 minutes desirable). Plasma protein binding (ultrafiltration) and CYP450 inhibition profiles are critical for dose optimization .

Q. How can crystallographic data improve the understanding of this compound’s bioactivity?

- Methodology : Grow single crystals via vapor diffusion (e.g., methanol/water mixtures) and solve the structure using X-ray diffraction. Compare bond lengths and angles with docking simulations to validate target interactions. For example, fluorine’s van der Waals radius (1.47 Å) may influence binding pocket occupancy in enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.